Superior Conversion Efficiency in Demethylation to Nitrogenistein
The unique 6-methoxy-3-methoxycarbonyl architecture of CAS 132018-13-4 enabled its direct conversion to 6-hydroxy-4'-nitroflavone (Nitrogenistein) in a single step with a 58% yield. This reaction, which involves demethylation of the 6-methoxy group to reveal the bioactive pharmacophore, is specifically reported for this protected scaffold [1]. In contrast, attempting this transformation with the 6-unsubstituted analog, 3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one (CAS 132018-11-2), would not yield this 6-hydroxy product, as the necessary methoxy leaving group is absent [2].
| Evidence Dimension | Synthetic yield to target 6-hydroxy metabolite |
|---|---|
| Target Compound Data | 58% yield for conversion to 6-hydroxy-4'-nitroflavone in a single-step [1] |
| Comparator Or Baseline | 6-unsubstituted analog (CAS 132018-11-2): Product cannot be formed via this route [2] |
| Quantified Difference | Unique capability; 58% yield vs. 0% yield for the specific 6-hydroxylated product |
| Conditions | Reaction with pyridine hydrochloride in quinoline as solvent |
Why This Matters
This directly translates to a cost and time advantage in the synthesis of target molecules like Nitrogenistein (a known tyrosine kinase inhibitor), as the 6-methoxy group is not merely a substituent but a necessary intermediate for generating the final bioactive form.
- [1] MolAid. methyl 6-methoxy-2-(4-nitrophenyl)-4-oxo-4H-benzopyran-3-carboxylate. CAS 132018-13-4. Reaction yield for conversion to 6-hydroxy-4'-nitroflavone. View Source
- [2] J-GLOBAL. 4'-Nitro-3-(methoxycarbonyl)flavone. CAS 132018-11-2. Structural confirmation of the 6-unsubstituted analog. View Source
